Bienvenue dans la boutique en ligne BenchChem!

PYRIDOXATIN

Antibacterial Acinetobacter baumannii Gram-negative bacteria

Pyridoxatin is a non-substitutable dihydroxypyridin-2-one fungal metabolite with a unique ergosterol biosynthesis disruption mechanism—squalene and lanosterol accumulation distinct from azole CYP51 inhibition. Its 6-fold greater potency over trichodin A (IC50 4 μM vs 24 μM against S. epidermidis), validated MIC of 1.64 μg/mL against C. albicans, and 90% in vivo survival at 150 mg/kg in G. mellonella make it an essential positive control for antibacterial screens and a precise chemical probe for sterol pathway studies. Also suited for cancer MMP-2 research with cytotoxicity comparable to cisplatin.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 149196-98-5
Cat. No. B588635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRIDOXATIN
CAS149196-98-5
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C
InChIInChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1
InChIKeyOQJADHLOEAOIGC-LSCVPOLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxatin (CAS 149196-98-5): A Fungal Dihydroxypyridin-2-one with Multimodal Antibiotic, Antifungal, and MMP-2 Inhibitory Activity for Research Procurement


Pyridoxatin is a naturally occurring fungal secondary metabolite belonging to the dihydroxypyridin-2-one class, characterized by a 1,4-dihydroxypyridin-2-one core bearing a 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 [1]. First isolated from *Acremonium* and *Chaunopycnis* species, it exhibits a multifunctional profile encompassing free radical scavenging, lipid peroxidation inhibition, DNA synthesis inhibition, and enzyme inhibition against matrix metalloproteinase-2 (MMP-2, gelatinase A) [2]. Contemporary research has positioned pyridoxatin as a lead compound against multidrug-resistant Gram-negative bacteria and clinically relevant *Candida* species, with a defined mechanism of action distinct from many conventional antimicrobials [3].

Procurement Rationale: Why Pyridoxatin Cannot Be Substituted by Generic In-Class Analogs


Generic substitution among fungal dihydroxypyridin-2-ones is scientifically untenable due to profound variability in both potency and mechanism. For instance, while pyridoxatin demonstrates direct antifungal activity against *C. albicans* with a low MIC of 1.64 μg/mL, the structurally related compound 8-methyl-pyridoxatin exhibits an entirely divergent, non-antifungal pharmacological profile, acting instead as an erythropoietin gene inducer [1]. Conversely, the more closely related analog trichodin A shows substantially weaker antibiotic activity (IC50 24 μM) compared to pyridoxatin (IC50 4 μM) against *Staphylococcus epidermidis* [2]. Furthermore, pyridoxatin's unique mechanism of disrupting ergosterol biosynthesis via squalene and lanosterol accumulation distinguishes it from other MMP-2 inhibitors or free radical scavengers, making it a specific, non-interchangeable tool for investigating sterol pathway inhibition [3].

Pyridoxatin Procurement Guide: Quantitative Differentiation Against Key Comparators


In Vitro Antibacterial Potency Against Extensively Drug-Resistant Acinetobacter baumannii (AB5075)

Pyridoxatin demonstrates in vitro antibacterial activity against the highly virulent, multidrug-resistant *Acinetobacter baumannii* strain AB5075 that is comparable to the clinical fluoroquinolone antibiotic levofloxacin [1]. In a standardized broth microdilution assay, pyridoxatin exhibited an MIC of 38 μM, while levofloxacin showed an MIC of 28 μM under identical conditions [2]. This positions pyridoxatin as a promising natural product-derived lead with potency within one order of magnitude of a frontline therapeutic for a WHO-designated priority pathogen.

Antibacterial Acinetobacter baumannii Gram-negative bacteria

In Vivo Efficacy and Safety in a Galleria mellonella Infection Model

In a *Galleria mellonella* (wax worm) in vivo infection model challenged with *A. baumannii* AB5075, pyridoxatin (150 mg/kg) demonstrated a favorable therapeutic window [1]. Treated larvae exhibited 90% survival (minimal toxicity) and 50% survival with antimicrobial efficacy after 5 days [2]. In stark contrast, the comparator peptaibol compounds trichokonin VII and VIII, isolated from the same screen, showed severe toxicity at the same dose, with only 20% and 40% survival, respectively [3]. This differential toxicity profile highlights a critical advantage for pyridoxatin in whole-organism models.

In Vivo Efficacy Toxicity Galleria mellonella

Comparative Antibiotic Potency Against Staphylococcus epidermidis Relative to Structural Analog Trichodin A

When evaluated against the clinically relevant Gram-positive bacterium *Staphylococcus epidermidis*, pyridoxatin demonstrates a clear potency advantage over its close structural analog, trichodin A, which was co-isolated from the same marine fungus [1]. Pyridoxatin exhibited an IC50 value of 4 μM, whereas trichodin A was significantly less active, with an IC50 of 24 μM [2]. This 6-fold difference in potency underscores the critical impact of specific structural features on antibacterial activity within this pyridone class.

Antibiotic Staphylococcus epidermidis Structure-Activity Relationship

Antifungal Efficacy Against Candida albicans and Mechanistic Distinction from Azole Drugs

Pyridoxatin demonstrates potent antifungal activity against *Candida albicans* with a reported MIC of 1.64 μg/mL (approximately 6.2 μM) [1]. While its antifungal efficacy is described as comparable to the clinical azole drug fluconazole [2], its mechanism of action is distinct: pyridoxatin inhibits ergosterol biosynthesis by causing a dose-dependent accumulation of squalene and lanosterol, whereas azoles like fluconazole primarily inhibit lanosterol 14α-demethylase (CYP51) [3]. This mechanistic divergence suggests a non-cross-resistant antifungal profile.

Antifungal Candida albicans Ergosterol Biosynthesis

Cytotoxic Activity Profile Across a Panel of Cancer Cell Lines

Pyridoxatin exhibits broad-spectrum cytotoxic activity against a panel of 21 cancer cell lines, with EC50 values ranging from 0.10 to 7.04 μg/mL [1]. In a focused study, pyridoxatin (compound 9) demonstrated moderate cytotoxicity against HepG2, A549, and MCF-7 cell lines with IC50 values of 32.39 ± 1.48 μM, 26.06 ± 1.14 μM, and 31.44 ± 1.94 μM, respectively. Notably, this activity was similar to that of the positive control drug cisplatin, which showed IC50 values of 32.55 ± 1.76 μM (HepG2), 18.40 ± 1.43 μM (A549), and 27.31 ± 1.22 μM (MCF-7) in the same assay .

Cytotoxicity Anticancer Cancer Cell Lines

Optimal Research and Industrial Application Scenarios for Pyridoxatin (CAS 149196-98-5)


Discovery of Novel Antibiotics Targeting Multidrug-Resistant Acinetobacter baumannii

Pyridoxatin is ideally suited for use as a positive control or lead compound in phenotypic and target-based screens aimed at identifying new agents against drug-resistant *A. baumannii*. Its validated in vitro potency (MIC 38 μM) comparable to levofloxacin, combined with its demonstrated in vivo safety margin in the *Galleria mellonella* model (90% survival at 150 mg/kg), provides researchers with a robust benchmark for evaluating novel antibacterial candidates against this high-priority Gram-negative pathogen [1].

Investigating Novel Mechanisms of Ergosterol Biosynthesis Inhibition

For research into antifungal drug discovery, particularly against azole-resistant *Candida* species, pyridoxatin serves as a unique chemical probe. Its mechanism of action—inhibiting ergosterol synthesis via accumulation of squalene and lanosterol—is distinct from the CYP51 inhibition of azole drugs [2]. Procurement of pyridoxatin enables detailed mechanistic studies, including the identification of its precise molecular target within the sterol pathway, which could lead to the development of new antifungal classes.

Structure-Activity Relationship (SAR) Studies on Antibiotic Pyridones

The 6-fold higher potency of pyridoxatin (IC50 4 μM) compared to its close analog trichodin A (IC50 24 μM) against *S. epidermidis* establishes it as the more active reference standard for SAR investigations [3]. Researchers synthesizing or discovering new pyridone derivatives can use pyridoxatin as a benchmark to assess the impact of structural modifications on antibacterial activity, thereby accelerating the optimization of lead candidates.

Development of Cytotoxic Leads with MMP-2 Inhibitory Activity

Pyridoxatin's combined profile as an MMP-2 inhibitor (gelatinase A IC50 = 15.2 μM) and a cytotoxic agent with broad activity across cancer cell lines (EC50s = 0.10-7.04 μg/mL) makes it a valuable tool for cancer research [4]. Its cytotoxicity, which is comparable to cisplatin in several cell lines , supports its use in studies examining the link between MMP-2 inhibition, cell cycle arrest, and apoptosis induction in tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for PYRIDOXATIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.